2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide
Description
Historical Context of Acetamide Derivatives in Chemical Research
The development of acetamide derivatives represents one of the most significant chapters in the evolution of organic chemistry, with roots extending back to the early foundations of synthetic organic research. Acetamide, with the systematic name ethanamide and molecular formula CH₃CONH₂, emerged as a fundamental building block in organic synthesis during the nineteenth century when chemists first began exploring the systematic modification of simple organic compounds. The compound's classification as an amide derived from ammonia and acetic acid established it as a cornerstone for understanding amide chemistry and laid the groundwork for countless synthetic applications.
The historical significance of acetamide derivatives became particularly evident as researchers recognized their potential as intermediates in complex synthetic pathways. Early investigations demonstrated that acetamide could be produced through multiple synthetic routes, including the dehydration of ammonium acetate and the hydration of acetonitrile, providing chemists with versatile access to this important scaffold. These foundational discoveries established acetamide derivatives as essential components in pharmaceutical development, with researchers consistently returning to this scaffold for its unique combination of stability, reactivity, and biological compatibility.
The evolution of acetamide chemistry has been marked by increasingly sophisticated synthetic methodologies that have expanded the scope of accessible derivatives. Modern research has revealed that acetamide derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-convulsant, anti-hypoxic, and anti-microbial properties. This broad spectrum of activities has sustained interest in acetamide chemistry across multiple decades, with researchers continuously developing new synthetic approaches to access novel structural variants.
The industrial applications of acetamide derivatives have further reinforced their importance in chemical research. Acetamide finds extensive use as a plasticizer and industrial solvent, with molten acetamide serving as an excellent solvent with broad applicability due to its high dielectric constant, allowing it to dissolve inorganic compounds with solubilities analogous to water. These practical applications have driven continued research into acetamide derivatives, as scientists seek to optimize both synthetic accessibility and functional properties.
Significance of Pyridine-Substituted Chloroacetamides in Organic Chemistry
Pyridine-substituted chloroacetamides occupy a unique position in organic chemistry as compounds that combine the inherent reactivity of chloroacetamide functionality with the electronic and steric effects imparted by pyridine substitution. The pyridine scaffold itself has emerged as one of the most important heterocyclic frameworks in modern chemistry, found extensively in natural products, pharmaceuticals, and materials science applications. The incorporation of pyridine moieties into chloroacetamide structures creates compounds with enhanced biological activity profiles and improved pharmacological properties.
The chemical significance of pyridine-substituted chloroacetamides stems from their dual nature as both electrophilic and nucleophilic centers. The chloroacetamide functionality provides a reactive electrophilic site that can undergo nucleophilic substitution reactions, while the pyridine ring offers opportunities for coordination chemistry and hydrogen bonding interactions. This combination enables these compounds to participate in a wide range of chemical transformations, making them valuable synthetic intermediates and bioactive molecules.
Research into pyridine-substituted chloroacetamides has revealed their importance in medicinal chemistry applications. The pyridine ring system contributes to improved biochemical potency and metabolic stability, enhanced permeability, and optimized protein-binding characteristics. These properties have made pyridine-containing compounds particularly attractive targets for pharmaceutical development, with numerous examples demonstrating superior biological activities compared to non-pyridine analogs.
The synthetic accessibility of pyridine-substituted chloroacetamides has been enhanced through the development of sophisticated methodologies for pyridine functionalization. Modern synthetic approaches include metal-free synthesis methods using pyridine-boryl radicals, which enable the selective introduction of various functional groups at specific positions on the pyridine ring. These advances have opened new pathways for the synthesis of complex pyridine-substituted chloroacetamides with precisely controlled substitution patterns.
Discovery and Classification of 2-Chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide
The discovery and characterization of this compound represents a significant achievement in the synthesis of complex multi-heterocyclic compounds. This compound, bearing the Chemical Abstracts Service registry number 1098347-71-7, exemplifies the sophisticated level of structural complexity achievable in modern synthetic chemistry. The molecule incorporates three distinct heterocyclic or functional components: the chloroacetamide moiety, the pyridine ring system, and the morpholine heterocycle, creating a compound with unique chemical and physical properties.
The structural classification of this compound places it within multiple chemical categories simultaneously. As an acetamide derivative, it belongs to the broad class of carboxamides, while its pyridine substitution classifies it among pyridine derivatives. The presence of the morpholine ring further categorizes it as a morpholine-containing compound, and the chloro substituent adds to its classification as a halogenated organic compound. This multi-classification reflects the compound's complex nature and the convergence of different chemical functionalities within a single molecular framework.
The discovery of this particular compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological or chemical properties of simpler acetamide derivatives. The strategic incorporation of the morpholine ring at the 6-position of the pyridine ring suggests deliberate design considerations, as morpholine substitution is known to enhance solubility and biological activity in many pharmaceutical compounds. The positioning of the chloroacetamide group as a pendant substituent attached through a methylene linker to the 3-position of the pyridine ring creates a flexible molecular architecture that can accommodate various conformational states.
The molecular formula C₁₂H₁₆ClN₃O₂ and molecular weight of 269.73 g/mol reflect the substantial size and complexity of this compound compared to simple acetamide derivatives. The presence of multiple heteroatoms (nitrogen, oxygen, chlorine) distributed throughout the molecule creates numerous sites for potential chemical interactions, whether in synthetic transformations or biological systems. This structural complexity positions the compound as an important representative of modern synthetic organic chemistry achievements.
Relevance in Modern Chemical Research Paradigms
The relevance of this compound in contemporary chemical research extends far beyond its individual properties to encompass broader paradigms in molecular design and synthesis. Modern chemical research increasingly focuses on the development of molecules that incorporate multiple pharmacophoric elements within single molecular frameworks, and this compound exemplifies this approach through its integration of acetamide, pyridine, and morpholine functionalities. This multi-component architecture aligns with current trends in medicinal chemistry that emphasize molecular complexity as a pathway to enhanced biological activity and selectivity.
The compound's structure reflects contemporary approaches to drug design that prioritize the strategic combination of proven pharmacophoric elements. The pyridine scaffold contributes to the molecule's potential for forming hydrogen bonds and π-π interactions, while the morpholine ring provides opportunities for additional hydrogen bonding and conformational flexibility. The chloroacetamide functionality introduces reactivity that can be exploited for further chemical modifications or covalent interactions with biological targets.
In the context of synthetic methodology development, this compound represents the culmination of advances in heterocyclic chemistry and multi-step synthesis. The successful construction of such a complex molecule requires sophisticated synthetic planning and execution, demonstrating the maturity of modern organic synthesis techniques. The compound serves as a benchmark for evaluating new synthetic methodologies and can be used to test the scope and limitations of emerging synthetic transformations.
The structure also embodies current trends in chemical research that emphasize sustainability and efficiency in synthesis. The strategic placement of functional groups within the molecule suggests synthetic routes that can minimize the number of steps required for construction while maximizing the introduction of molecular complexity. This approach aligns with green chemistry principles that seek to reduce waste and improve the atom economy of synthetic processes.
Furthermore, the compound's multi-heterocyclic nature makes it an excellent model system for studying structure-property relationships in complex molecules. Researchers can systematically modify individual components of the molecule to understand how each contributes to overall chemical behavior, providing insights that can guide the design of future compounds with optimized properties. This systematic approach to molecular optimization represents a fundamental aspect of modern chemical research paradigms that emphasize rational design over empirical discovery.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O₂ | Indicates substantial molecular complexity |
| Molecular Weight | 269.73 g/mol | Reflects appropriate size for biological activity |
| CAS Registry Number | 1098347-71-7 | Unique identifier for chemical databases |
| Heterocyclic Components | 3 (pyridine, morpholine, acetamide) | Multi-pharmacophore architecture |
| Functional Groups | Chloro, amide, ether, amine | Diverse reactivity profile |
Properties
IUPAC Name |
2-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTXPVHGVWKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties Overview
| Property | Data |
|---|---|
| Molecular Formula | C12H16ClN3O2 |
| Molecular Weight | 269.73 g/mol |
| CAS Number | 1098347-71-7 |
| Key Functional Groups | Chloroacetamide, morpholine, pyridine ring |
This compound’s structure includes a chloroacetamide group attached to a pyridin-3-ylmethyl moiety, which is further substituted at the 6-position with a morpholin-4-yl group.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide typically involves the following key steps:
- Introduction of the morpholinyl substituent onto the pyridine ring at the 6-position.
- Formation of the acetamide linkage through reaction of an amine intermediate with a chloroacetyl chloride or equivalent reagent.
- Methylation or linking of the pyridinyl moiety to the acetamide group via a methylene bridge.
Detailed Synthetic Route
Step 1: Preparation of 6-(morpholin-4-yl)pyridin-3-ylmethylamine Intermediate
- Starting from 6-chloropyridin-3-ylmethylamine or a related pyridine derivative, nucleophilic substitution with morpholine is performed.
- Reaction conditions typically involve heating in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts like potassium carbonate or triethylamine may be used to facilitate substitution.
Step 2: Formation of the Chloroacetamide
- The amine intermediate from Step 1 reacts with chloroacetyl chloride under controlled temperature (0–5°C) to prevent side reactions.
- The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- A base (e.g., triethylamine) is added to neutralize the hydrochloric acid generated during acylation.
Step 3: Purification and Isolation
- The crude product is purified by crystallization or column chromatography.
- Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Morpholine substitution | Morpholine, DMF, K2CO3, 80–100°C, 6–12 h | High yield with controlled temperature |
| Acylation | Chloroacetyl chloride, Et3N, DCM, 0–5°C | Slow addition of acid chloride recommended |
| Purification | Recrystallization from ethanol or chromatography | Ensures >95% purity |
Research Findings and Variations
- Patent literature (e.g., TWI453013B) indicates the use of related morpholinyl-pyridine intermediates in pharmaceutical compositions, suggesting the robustness of the morpholine substitution step under mild to moderate conditions.
- The chloroacetamide formation is a classical acylation reaction, well-documented for similar heterocyclic amines, with yields typically above 80% when performed under anhydrous and low-temperature conditions.
- Alternative solvents like THF or acetonitrile may be employed depending on scale and desired purity.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction time and minimize by-products.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Morpholine substitution | Morpholine, DMF, K2CO3, 90°C, 8 h | 85–90 | Efficient nucleophilic substitution |
| Acylation with chloroacetyl chloride | Chloroacetyl chloride, Et3N, DCM, 0–5°C | 80–88 | Controlled addition critical |
| Purification | Recrystallization or chromatography | >95 purity | Standard purification techniques |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide exhibit anticancer properties. The presence of the pyridine and morpholine groups may enhance interactions with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth and metastasis .
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial activity. Its structural components allow it to interact with bacterial cell membranes or enzymes crucial for bacterial survival. Preliminary tests have demonstrated efficacy against various strains of bacteria, suggesting potential for development into antimicrobial agents .
Neurological Applications
The morpholine ring in the structure suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, which could lead to treatments for conditions such as anxiety or depression .
Enzyme Inhibition
The compound is also being studied for its role as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways linked to diseases like diabetes and obesity. This inhibition could provide a pathway for developing new therapeutic strategies .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of pyridine-based compounds, including derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In a recent study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against multi-drug resistant bacterial strains. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Neurological Effects
A pharmacological study investigated the effects of similar morpholine-containing compounds on serotonin receptors. The findings suggested that such compounds could modulate receptor activity, offering insights into their potential use in treating mood disorders .
Mechanism of Action
The mechanism by which 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 2-Chloro-N-(4-Hydroxypyridin-3-yl)Acetamide
- Structure : Pyridine ring with hydroxyl and chloroacetamide groups.
(b) 2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide
- Structure: Morpholinone core with acetyl and dimethyl substituents; acetamide linked to an isopropylphenyl group.
- Key Differences: The morpholinone ring (vs. morpholine) introduces a ketone group, enhancing rigidity and altering electronic properties.
- Applications : Investigated for kinase inhibition; demonstrates improved metabolic stability compared to morpholine analogs .
(c) 2-Chloro-N-{[5S)-3-(3-Fluoro-4-Morpholinophenyl)-2-Oxooxazolidin-5-yl]Methyl}Acetamide
- Structure: Oxazolidinone scaffold with morpholine and fluoro-phenyl groups.
- Key Differences: The oxazolidinone ring confers antibiotic activity (e.g., linezolid analogs), while the target compound lacks this heterocycle.
- Applications : Antibacterial agent targeting ribosomal protein synthesis .
Functional Analogs in Agrochemicals
(a) Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Methoxymethyl Acetamide)
(b) Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Propoxyethyl Acetamide)
- Structure : Propoxyethyl chain replaces methoxymethyl in alachlor.
- Key Differences : Increased hydrophobicity improves soil adsorption and persistence.
- Applications : Rice paddy herbicide .
Pharmaceutical Analogs
(a) Butanilicaine (2-Chloro-N-(2-Chloro-6-Methylphenyl)Acetamide)
(b) Nevirapine Intermediate (2-Chloro-N-(2-Chloro-4-Methyl-3-Pyridinyl)-3-Pyridinecarboxamide)
- Structure : Bipyridine core with chloro and methyl groups.
- Key Differences : Carboxamide group (vs. acetamide) and pyridine-pyridine linkage.
- Applications : Antiretroviral drug precursor .
Data Table: Key Comparative Properties
Biological Activity
2-Chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and neuropharmacological contexts. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 273.73 g/mol
- CAS Number : 1098347-71-7
The compound exhibits significant biological activity through various mechanisms:
- σ1 Receptor Affinity : It has been reported to have a high affinity for the σ1 receptor (Ki = 42 nM), indicating potential neuroactive properties. This receptor is involved in several neurological processes and may influence pain modulation and neuroprotection .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. Its effectiveness is assessed using Minimum Inhibitory Concentration (MIC) values, with notable activity against Staphylococcus aureus and Enterococcus faecalis .
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of cell wall synthesis |
| Enterococcus faecalis | 62.5 | Disruption of protein synthesis |
| Escherichia coli | 31.108 | Inhibition of nucleic acid production |
| Pseudomonas aeruginosa | 124.432 | Biofilm formation inhibition |
Case Studies
- Neuropharmacological Effects : A study evaluated the antinociceptive effects of related compounds, revealing that those with similar structural features exhibited significant reductions in pain responses in formalin-induced nociception tests. This suggests potential applications for pain management in clinical settings .
- Antibiofilm Activity : Research indicates that this compound exhibits moderate-to-good antibiofilm activity against MRSA strains, with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL, highlighting its potential for treating biofilm-associated infections .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by modifications to its chemical structure:
- Substitutions on the pyridine ring have been shown to enhance antimicrobial activity.
- The presence of the morpholine moiety contributes significantly to σ1 receptor selectivity and overall biological potency.
A detailed SAR analysis indicates that modifications near the acetamide group can lead to variations in potency against different bacterial strains, emphasizing the importance of structural integrity for optimal activity .
Q & A
Q. What are the key synthetic routes for preparing 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions with careful control of solvents, catalysts, and purification techniques. For example:
- Substitution and condensation reactions : Use morpholine-containing pyridine derivatives as intermediates. A similar approach in achieved a 58% yield via sequential substitution (using Na₂CO₃ in CH₂Cl₂), acylation, and purification by silica gel chromatography .
- Amide bond formation : Optimize pH and temperature during condensation to minimize side products. Acidic or basic conditions (e.g., HCl or H₂SO₄ as catalysts) are critical for controlling reaction kinetics .
- Purification : Employ gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to enhance purity .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) confirm regiochemistry and functional groups .
- Mass Spectrometry (MS) : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and validate molecular weight .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide formation .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures final purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions for this compound?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For instance, compare Na₂CO₃ () vs. K₂CO₃ (commonly used in amidation) to assess base sensitivity .
- Mechanistic Studies : Use kinetic profiling (e.g., in situ FTIR) to detect intermediates and rate-limiting steps. highlights the role of trichloroethyl groups in stabilizing reactive intermediates during C-amidoalkylation .
- Cross-Validation : Replicate protocols from independent studies (e.g., vs. ) and compare yields under standardized conditions .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound for biological activity?
Methodological Answer:
- Functional Group Modifications : Replace the morpholine ring () with thiomorpholine or piperazine to assess impact on bioactivity (e.g., antimicrobial potency) .
- In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity for targets like kinase enzymes. suggests triazolopyridine derivatives may target specific pathways .
- Biological Assays : Use dose-response curves (e.g., IC₅₀ determination in cancer cell lines) and compare with structurally related compounds (e.g., pyrazolo[4,3-d]pyrimidines in ) .
Q. How can stability and solubility challenges be addressed during formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin complexes. notes solubility limitations for similar acetamides .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Acidic/basic conditions in may inform pH-sensitive degradation pathways .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in ’s AZD8931 analog .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
